Methyl 3-[(4-bromo-2-methylanilino)carbonyl]-5-nitrobenzoate
Description
Methyl 3-[(4-bromo-2-methylanilino)carbonyl]-5-nitrobenzoate is a benzoate ester derivative featuring a 5-nitro substituent on the aromatic ring and a 4-bromo-2-methylanilino carbonyl group at the 3-position.
Properties
IUPAC Name |
methyl 3-[(4-bromo-2-methylphenyl)carbamoyl]-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O5/c1-9-5-12(17)3-4-14(9)18-15(20)10-6-11(16(21)24-2)8-13(7-10)19(22)23/h3-8H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGKCNADOOGDJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-bromo-2-methylanilino)carbonyl]-5-nitrobenzoate typically involves the reaction of 4-bromo-2-methylaniline with methyl 3-carbamoyl-5-nitrobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities while maintaining product purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-bromo-2-methylanilino)carbonyl]-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the nitro group is reduced to an amino group.
Substitution: Compounds where the bromine atom is replaced by other functional groups.
Scientific Research Applications
Methyl 3-[(4-bromo-2-methylanilino)carbonyl]-5-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action for Methyl 3-[(4-bromo-2-methylanilino)carbonyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Analogs
*logP values are estimated or derived from experimental data where available.
Structural Variations and Physicochemical Impacts
- Bromo (target compound) vs. chloro (C₁₅H₁₁ClN₂O₅): Bromo’s larger atomic radius and polarizability may strengthen halogen bonding in protein interactions compared to chloro .
- In contrast, the hydroxymethyl analog (C₉H₉NO₅) has lower logP (1.40), favoring aqueous solubility .
Analytical Characterization
Q & A
Q. Table: Substituent Effects on Reactivity
| Substituent | Position | Electronic Effect | Reactivity Impact |
|---|---|---|---|
| Br | 4 | Weakly deactivating | Facilitates SNAr |
| NO₂ | 5 | Strongly deactivating | Directs meta substitution |
| CH₃ | 2 | Activating (steric) | Hinders ortho reactions |
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer:
Analog Synthesis : Modify substituents systematically (e.g., replace Br with Cl, vary methyl group position) .
Biological Assays : Test analogs against target enzymes (e.g., bacterial sortase A) using fluorescence quenching or SPR to measure binding affinity .
Computational Modeling :
- Perform docking studies (AutoDock Vina) to predict binding modes.
- Use QSAR models to correlate substituent properties (Hammett σ, logP) with activity .
Basic: What precautions are necessary during the reduction of the nitro group to an amine?
Answer:
- Catalyst Handling : Pre-reduce Pd/C under H₂ flow to avoid pyrophoric hazards.
- Solvent Choice : Use anhydrous ethyl acetate or ethanol to prevent side reactions.
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane). Quench excess H₂ with nitrogen before filtration .
Advanced: How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?
Answer:
- 2D NMR Validation : Use HSQC and HMBC to confirm proton-carbon connectivity.
- DFT Calculations : Optimize the structure at the B3LYP/6-31G* level and compare computed vs. experimental chemical shifts .
- Elemental Analysis : Confirm stoichiometry (C, H, N) to rule out impurities .
Advanced: What strategies mitigate decomposition during long-term storage?
Answer:
- Storage Conditions : Keep at –20°C in amber vials under argon.
- Stabilization : Add radical inhibitors (e.g., BHT) for nitro-containing compounds.
- Purity Monitoring : Conduct periodic HPLC analysis (C18 column, acetonitrile/water gradient) .
Basic: Which analytical techniques are critical for assessing purity?
Answer:
- HPLC : Use a C18 column with UV detection at 254 nm.
- Melting Point : Compare to literature values (±2°C range).
- Elemental Analysis : Deviation >0.4% indicates impurities .
Advanced: How can computational tools predict the compound’s solubility and bioavailability?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
